molecular formula C8H18ClNO B1473638 3-(Diethylamino)cyclobutanol hydrochloride CAS No. 2205504-76-1

3-(Diethylamino)cyclobutanol hydrochloride

Cat. No. B1473638
M. Wt: 179.69 g/mol
InChI Key: MXUIQEKKLNQSBQ-UHFFFAOYSA-N
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Description

3-(Diethylamino)cyclobutanol hydrochloride is a chemical compound with the following properties:



  • IUPAC Name : 3-(diethylamino)cyclobutanol hydrochloride

  • Molecular Formula : C<sub>8</sub>H<sub>18</sub>ClNO

  • Molecular Weight : 181.66 g/mol

  • Appearance : Typically an oil-like substance



Synthesis Analysis

The synthesis of this compound involves the reaction of cyclobutanol (a four-membered cyclic alcohol) with diethylamine in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-(diethylamino)cyclobutanol hydrochloride.



Molecular Structure Analysis

The molecular structure of 3-(Diethylamino)cyclobutanol hydrochloride consists of a cyclobutane ring with a diethylamino group attached to one of its carbon atoms. The hydrochloride salt forms due to the protonation of the amino group by HCl.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Acid-Base Reactions : The hydrochloride salt can release the diethylamino group upon treatment with a strong base.

  • Esterification : Reaction with carboxylic acids can lead to the formation of esters.

  • Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water and polar organic solvents.

  • Melting Point : Varies depending on the crystalline form.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation. Handle with care.

  • Precautionary Measures : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.


Future Directions

Research on 3-(Diethylamino)cyclobutanol hydrochloride could explore:



  • Biological Activity : Investigate its potential pharmacological effects.

  • Derivatives : Synthesize derivatives with improved properties.

  • Applications : Explore applications in drug design or catalysis.


Please note that this analysis is based on available information, and further studies may provide additional insights. For specific details, consult relevant scientific literature12.


properties

IUPAC Name

3-(diethylamino)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-3-9(4-2)7-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUIQEKKLNQSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)cyclobutanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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